Linsitinib-d3 Linsitinib-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209186
InChI:
SMILES:
Molecular Formula: C₂₆H₂₀D₃N₅O
Molecular Weight: 424.51

Linsitinib-d3

CAS No.:

Cat. No.: VC0209186

Molecular Formula: C₂₆H₂₀D₃N₅O

Molecular Weight: 424.51

* For research use only. Not for human or veterinary use.

Linsitinib-d3 -

Specification

Molecular Formula C₂₆H₂₀D₃N₅O
Molecular Weight 424.51

Introduction

PropertyValue/DescriptionSource
Molecular FormulaC₂₆H₂₀D₃N₅O
Molecular WeightNot explicitly reported
Physical StateSolid (common for deuterated pharmaceuticals)
SolubilityLikely similar to linsitinib (hydrophobic)

Safety Handling: Linsitinib-d3 is classified as a skin irritant (Category 2) and serious eye irritant (Category 2A) under WHMIS standards. Recommended precautions include wearing protective gloves, eye/face protection, and thorough handwashing after handling .

Biological Activity

Data on linsitinib’s efficacy in preclinical models provide indirect insights into Linsitinib-d3’s potential:

In Vitro Anti-Proliferative Effects

Linsitinib demonstrated dose-dependent inhibition of proliferation in IGF-1R-overexpressing cell lines:

Cell LineConcentration (ng/mL)Proliferation Inhibition (%)Apoptosis Induction (Caspase-3/7 Activity)
IGF-1R31,612.5-78% (P=0.0031)+6.24 (P=0.0158)
IGF-1R63,225-73% (P=0.0073)+6.68 (P=0.0005)
TSH-R31,612.5-75% (P=0.0059)+5.53 (P=0.0048)
TSH-R63,225-73% (P=0.0108)+5.75 (P=0.0020)

Data from linsitinib studies in IGF-1R and TSH-R-expressing cells .

Thyroid Eye Disease (TED) Model

Linsitinib reduced orbital inflammation and immune infiltration in murine TED models:

  • T-cell infiltration: Decreased CD3+ cell presence in orbital tissues.

  • Macrophage activity: Reduced F4/80 and TNF-α staining .

  • MRI findings: Significant reduction in orbital inflammation in late-stage disease .

Pharmacokinetics and Pharmacodynamics

Phase I Clinical Data (Linsitinib)

While no direct trials on Linsitinib-d3 exist, linsitinib’s pharmacokinetics in combination with erlotinib provide a baseline:

ParameterLinsitinib (450 mg + Erlotinib 150 mg)Linsitinib (400 mg + Erlotinib 100 mg)
Cmax (μM)Not reportedNot reported
Tmax (h)2–4 (intermittent dosing)2–4 (continuous dosing)
AUC (μM·h)Dose-proportionalDose-proportional
CL/F (L/h)50–70 (estimated)50–70 (estimated)

Key Observations:

  • Pharmacodynamic markers: IGF-1 elevation and reduced IGF1R/INSR phosphorylation confirmed pathway inhibition .

  • Dose-limiting toxicities: QTc prolongation, liver dysfunction, and hyperglycemia occurred at higher doses .

EventFrequencySeverity
Drug eruption84%Grade 1–2
Diarrhea73%Grade 1–2
Fatigue68%Grade 1–2
Nausea58%Grade 1–2

Data from linsitinib + erlotinib phase I trial .

Research Challenges and Future Directions

Limitations

  • Deuterium-specific data: No studies directly evaluate Linsitinib-d3’s pharmacokinetic or pharmacodynamic differences from linsitinib.

  • Clinical translation: Linsitinib’s phase III trials (e.g., NCT00924989) focused on non-deuterated forms in adrenocortical carcinoma and lung cancer .

Opportunities

  • Metabolic stability: Deuterium substitution may improve half-life, reducing dosing frequency.

  • Combination therapies: Synergy with ERK inhibitors or anti-TSH-R agents in TED warrants exploration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator